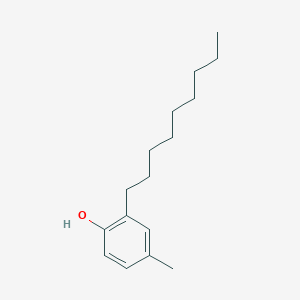

4-methyl-2-nonylphenol

Description

Structure

3D Structure

Properties

CAS No. |

13207-27-7 |

|---|---|

Molecular Formula |

C16H26O |

Molecular Weight |

234.38 g/mol |

IUPAC Name |

4-methyl-2-nonylphenol |

InChI |

InChI=1S/C16H26O/c1-3-4-5-6-7-8-9-10-15-13-14(2)11-12-16(15)17/h11-13,17H,3-10H2,1-2H3 |

InChI Key |

OILMLWAZYNVPMG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1=C(C=CC(=C1)C)O |

Canonical SMILES |

CCCCCCCCCC1=C(C=CC(=C1)C)O |

Other CAS No. |

13207-27-7 |

Origin of Product |

United States |

Environmental Fate and Distribution

Occurrence in Aquatic Environments (Rivers, Lakes, Coastal Waters)

4-methyl-2-nonylphenol is frequently detected in aquatic ecosystems, primarily entering through the discharge of municipal and industrial wastewater. calpoly.edu Its presence has been confirmed in freshwater, saltwater, and estuaries. nih.gov

Concentrations of this compound in surface waters can vary significantly, ranging from the nanogram per liter (ng/L) to the microgram per liter (µg/L) level, influenced by factors such as proximity to industrial sources and wastewater treatment plant discharges. epa.govnih.gov For instance, a study of thirty river reaches in the United States found 4-nonylphenol (B119669) in approximately 30% of water samples at concentrations ranging from 0.20 to 0.64 µg/L. epa.gov In the Great Lakes, concentrations have been measured between 0.01 and 0.92 µg/L. epa.gov Rivers in Asia have shown higher concentrations, with some reaching up to 4.1 μg/L. nih.gov

Temporal trends in surface water concentrations have been observed, with some studies indicating seasonal fluctuations. Higher concentrations are sometimes reported in summer months, which may be attributed to increased microbial degradation of parent compounds, nonylphenol ethoxylates, at warmer temperatures. nih.gov Conversely, a study on rivers flowing into Lake Biwa, Japan, found that the lowest concentrations of 4-nonylphenols occurred in winter when water temperatures were between 5-8°C. nih.gov Long-term trends in some regions, such as Germany, have shown a significant decrease in the concentrations of technical 4-nonylphenol in wastewater treatment plant influents and effluents between 2003 and 2005, likely reflecting the implementation of regulations restricting its use. researchgate.netnih.gov

Table 1: Concentrations of this compound in Surface Waters

Due to its hydrophobic nature, this compound tends to partition from the water column and adsorb to sediment and soil particles. nih.gov This leads to a preferential accumulation in these matrices, where it can persist for extended periods. nih.gov Sediments, therefore, often act as a long-term sink and a potential secondary source of this contaminant. nih.gov

Concentrations in sediment are generally much higher than those in the overlying water. nih.gov For example, in the Great Lakes, while water concentrations were below 1 µg/L, all sediment samples contained 4-nonylphenol at concentrations ranging from 0.17 to 72 µg/g (dry weight). epa.gov In a nationwide U.S. study, approximately 71% of sampling sites had measurable concentrations of 4-nonylphenol in sediments, ranging from about 10 to 2,960 µg/kg. epa.gov Extremely high concentrations have been found in sediments near wastewater outfalls, with one site showing 54,400 µg/kg more than two decades after the treatment plant ceased operations. epa.gov In Kaohsiung Harbor, Taiwan, sediment concentrations of 4-nonylphenol ranged from 18 to 27,882 ng/g dry weight. sigmaaldrich.com

In terrestrial environments, this compound can be introduced to soils through the application of sewage sludge (biosolids) as fertilizer. nih.gov Studies have shown that it can be detected at µg/kg levels in biosolids-amended soils. nih.gov The degradation of 4-nonylphenol in soil is influenced by factors such as temperature, moisture, and the presence of microorganisms, with half-lives ranging from 16 to 23 days in some agricultural soils. nih.govoup.com While some leaching can occur, its strong adsorption to soil particles generally limits its mobility into groundwater. nih.gov

Table 2: Accumulation of this compound in Sediment and Soil

Occurrence in Atmospheric Compartments (Rainwater)

Atmospheric transport is a recognized pathway for the distribution of this compound. nih.gov Its semi-volatile nature allows it to enter the atmosphere and be transported over distances before being redeposited through wet deposition, such as in rainwater and snow. researchgate.net Studies have detected 4-nonylphenol in rainwater, indicating that the atmosphere plays a role in its environmental distribution. nih.gov For example, a study in Germany and Belgium found mean concentrations of 4-nonylphenol in rainwater and roof runoff to be 0.253 µg/dm³. researchgate.net

Bioaccumulation in Environmental Matrices

Due to its lipophilic properties, this compound has a tendency to bioaccumulate in the tissues of living organisms. rupahealth.com This process, where the concentration of the chemical in an organism exceeds that in the surrounding environment, has been observed in various aquatic and terrestrial species. rupahealth.com

In aquatic environments, this compound is taken up by organisms at different trophic levels. Bioconcentration factors (BCFs), which measure the accumulation of a chemical from water into an organism, have been determined for various species.

Algae: Microalgae have been shown to rapidly bioconcentrate 4-nonylphenol. For example, the microalga Isochrysis galbana was found to bioconcentrate it by a factor of 6,940. nih.gov Studies on several freshwater microalgae, including Scenedesmus quadricauda and Chlorella vulgaris, have demonstrated a high capacity for its removal from water, which includes both bioaccumulation and biodegradation. mdpi.com

Invertebrates: Aquatic invertebrates also accumulate this compound. Mussels and oysters from Morro Bay, California, showed concentrations of 12,700 ± 1,300 ng/g lipid weight and 62,800 ± 28,400 ng/g lipid weight, respectively. nih.gov

Fish: Bioconcentration in fish is well-documented. Laboratory experiments with killifish (Oryzias latipes) determined a BCF of 167. nih.gov Field studies in rivers flowing into Lake Biwa found BCF values for 4-nonylphenols in six fish species to be in the range of 15-31. nih.gov In wild freshwater fish, BCFs for nonylphenol have been reported to range from 74.0 to 2.60 x 10⁴ L/kg. nih.gov

The potential for biomagnification, the process where the concentration of a substance increases in organisms at successively higher levels in a food chain, is less clear for this compound. Some studies suggest that it does not significantly biomagnify, and in some cases, trophic dilution (a decrease in concentration at higher trophic levels) has been observed. calpoly.edu However, other research has noted instances of biomagnification between specific trophic links, such as from mussels and oysters to sea otters, and from smaller to larger fish. nih.gov

Table 3: Bioaccumulation and Bioconcentration of this compound in Aquatic Organisms

The uptake of this compound from contaminated soil by terrestrial plants has been documented. Studies have shown that it can be taken up by the roots and, in some cases, translocated to the shoots. nih.gov For example, in a study with biosolids-amended soil, no 4-nonylphenol was detected in wheat leaves, suggesting limited translocation in this particular plant. nih.gov However, other research has demonstrated that uptake can occur in various crop plants. researchgate.net For instance, a study on the uptake of 4-nonylphenol by bean plants from soil found mean bioconcentration factors for shoots and seeds to be 0.71 and 0.58, respectively, although the total removal from the soil by the plants was negligible. researchgate.net The presence of plants has also been shown to enhance the degradation of 4-nonylphenol in soil. washington.edu

Table 4: Mentioned Chemical Compounds

Environmental Transformation and Degradation Pathways

Photolytic Degradation Processes

Photolysis, or degradation by sunlight, is a significant abiotic pathway for the transformation of 4-nonylphenol (B119669) in the environment, particularly in surface waters and on surfaces like soil or biosolids. nih.govnih.govnih.gov

A laboratory study investigating 4-NP in biosolids applied to soil found that exposure to artificial sunlight for 30 days resulted in a 55% reduction of 4-NP in the top 5mm layer. nih.gov In contrast, less than 15% of the 4-NP was degraded in samples kept in the dark, indicating that sensitized photolysis plays a crucial role in its removal from land-applied biosolids. nih.gov

In aquatic environments, photolysis is also a key degradation process. Studies conducted in snowpack from the Sierra Nevada mountains, where 4-NP can accumulate from atmospheric deposition, identified photolysis as a major breakdown pathway. nih.gov The primary photooxidation product was identified as 4-nonylcatechol (4-NC). nih.gov Based on laboratory assays and irradiance modeling, the half-life for 4-NP in this environment was estimated to range from 235 to 251 hours (approximately 9.8 to 10.5 days). nih.gov The formation of 4-NC is a concern as it is significantly more toxic than its parent compound. nih.gov

The photocatalytic degradation of nonylphenol and its ethoxylates can be enhanced in the presence of a photocatalyst like titanium dioxide (TiO₂). acs.org This process involves the generation of highly reactive hydroxyl radicals that attack both the aromatic ring and the alkyl/ethoxy chain, ultimately leading to the complete mineralization of the compound to carbon dioxide. acs.org

Other Abiotic Transformation Routes

While biodegradation and photolysis are the most extensively studied degradation pathways for 4-nonylphenol, other abiotic processes can contribute to its transformation, though they are generally considered less significant. 4-NP is not considered persistent in the atmosphere, as it is rapidly degraded by hydroxyl radicals. wikipedia.org

Oxidative degradation is another potential abiotic route. The kinetics of degradation in the presence of an oxidizing agent, such as hydrogen peroxide, can be approximated by a first-order model. mdpi.com However, detailed studies on the abiotic oxidation of 4-NP isomers in natural environmental systems like soil and water are limited compared to the wealth of data on biological and photolytic pathways.

Ecological Impact and Ecotoxicological Studies

Endocrine Disrupting Effects on Non-Human Organisms

Aquatic ecosystems are particularly vulnerable to nonylphenol contamination. nih.gov Fish, invertebrates, and algae exposed to environmentally relevant concentrations of this compound have demonstrated a range of adverse effects, from reproductive impairment to physiological stress. researchgate.netresearchgate.net

As an endocrine disruptor, 4-nonylphenol (B119669) significantly impacts the reproductive systems of aquatic animals. researchgate.net Exposure can lead to skewed sex ratios, the development of intersex characteristics, and diminished male fertility. researchgate.netnih.gov

Altered Sex Ratio: Studies on fish have shown that exposure to nonylphenol can alter sexual differentiation. In juvenile pikeperch, oral administration of NP led to a decrease in the percentage of males and an increase in intersex fish. researchgate.net Similarly, zebrafish (Danio rerio) exposed to 20 μg·L−1 of NP showed a significant shift in the sex ratio, resulting in 80% females in the F1 generation. nih.gov This is often linked to the upregulation of genes like cyp19a1a, which is involved in estrogen synthesis. nih.govnih.gov

Decreased Male Fertility: Male fertility is a key parameter affected by NP exposure. In adult male pikeperch, exposure resulted in reduced milt quality and fertility. researchgate.net Studies on Brown Tsaiya ducks have also demonstrated that NP administration decreases sperm viability and fertilization rates. nih.gov In African Catfish (Clarias gariepinus), NP exposure can cause deformation and fusion of seminiferous tubules and degeneration of interstitial Leydig cells, which are crucial for testosterone production. frontiersin.org

| Organism | Observed Effect | Key Finding |

|---|---|---|

| Pikeperch (Sander lucioperca) | Altered Sex Ratio & Decreased Fertility | Oral application in juveniles decreased the percentage of males and increased intersex fish; in adult males, it reduced milt quality and fertility. researchgate.net |

| Zebrafish (Danio rerio) | Altered Sex Ratio | Exposure to 20 μg·L−1 resulted in an 80% female population in the F1 generation. nih.gov |

| Nile Tilapia (Oreochromis niloticus) | Intersex Gonads | Exposure induced a testis-ova state, with primary oocytes observed inside functional testicular tissue. researchgate.net |

| Brown Tsaiya Duck (Anas platyrhynchos) | Decreased Male Fertility | Treatment with NP greater than 1 mg/kg BW/d decreased sperm viability from 74.1% to 32.3% and reduced the fertilization rate. nih.gov |

| African Catfish (Clarias gariepinus) | Impaired Testicular Development | Exposed fish showed deformation and fusion of seminiferous tubules and degeneration of Leydig cells. frontiersin.org |

Exposure to 4-nonylphenol induces a range of observable tissue damage and changes in biochemical markers in aquatic organisms. These responses are indicators of cellular toxicity and physiological stress.

Histopathological Alterations: At the tissue level, NP can cause significant damage. In the testes of the catfish Heteropneustes fossilis, exposure leads to dose-dependent clumping of spermatocytes and an increase in necrosis (cell death). nih.gov In the African Catfish, pathological conditions such as necrosis and vacuolation in primary spermatocytes have been observed. frontiersin.org Other affected tissues include the gills and intestine, where various histopathological changes have been noted. fisheriesjournal.com

Biochemical Responses: Nonylphenol exposure triggers oxidative stress by disrupting the balance of antioxidant enzymes. nih.gov Studies in catfish have shown a dose-dependent decrease in the activity of superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx), coupled with an increase in lipid peroxidation (LPO). nih.gov This indicates cellular damage from reactive oxygen species. Hormonal balances are also affected; for instance, female Caspian brown trout exposed to NP showed a significant reduction in plasma TSH levels. fisheriesjournal.com In Clarias gariepinus, exposure led to anemia, a reduction in plasma proteins, and an increase in serum cortisol and plasma glucose, indicating a stress response. researchgate.net

| Organism | Response Type | Specific Finding |

|---|---|---|

| Catfish (Heteropneustes fossilis) | Histopathological | Dose-dependent clumping of spermatocytes and increased necrosis in testicular cells. nih.gov |

| African Catfish (Clarias gariepinus) | Histopathological | Necrosis and vacuolation in basal primary spermatocytes. frontiersin.org |

| Catfish (Heteropneustes fossilis) | Biochemical | Dose-dependent decrease in antioxidant enzymes (SOD, Catalase, GPx) and an increase in lipid peroxidation. nih.gov |

| African Catfish (Clarias gariepinus) | Biochemical | Indication of anemia, reduction in plasma protein, and increases in serum cortisol and plasma glucose. researchgate.net |

| Caspian Brown Trout (Salmo trutta caspius) | Biochemical | Significant reduction in plasma TSH levels in females. fisheriesjournal.com |

The embryonic and larval stages of aquatic organisms are particularly sensitive to the toxic effects of 4-nonylphenol. Exposure during these critical developmental windows can lead to high mortality and severe physical abnormalities.

Studies on the catfish Heteropneustes fossilis have shown that exposure to sublethal concentrations of NP decreases the fertilization rate and severely affects cleavage and blastula stages, leading to complete embryo mortality. nih.govresearchgate.net Larvae that do hatch often exhibit various body malformations, including:

Vertebral and axial deformities (lordosis, kyphosis, scoliosis) nih.govresearchgate.net

Fin blistering and necrosis nih.govresearchgate.net

Severe spinal and yolk sac malformations nih.govresearchgate.net

Cranial malformations and failure of eye development nih.govresearchgate.net

In zebrafish, 24-hour exposure to 1000 nM of 4-nonylphenol resulted in a significant deficiency in swim bladder development. mdpi.com Similarly, in the African catfish, NP exposure was found to increase the mortality rate and the ratio of malformed embryos. researchgate.net

Algae, as primary producers in aquatic food webs, are also susceptible to 4-nonylphenol. The compound can inhibit growth, alter community composition, and affect physiological processes.

Community Composition: In aquatic microcosm studies, NP was shown to alter phytoplankton community structure. nih.govresearchgate.net At intermediate and higher concentrations, Dinophyceae and most Cyanophyceae became more abundant, while Conjugatophyceae were less abundant compared to controls. nih.govresearchgate.net This shift in dominance can have cascading effects on the entire food web.

Growth Inhibition: The growth of several marine microalgae species is inhibited by NP. nih.gov Studies have shown that NP concentrations greater than 1.5 mg/L can significantly inhibit the growth of species like Microcystis aeruginosa and Chlorella species, as measured by chlorophyll a content. nih.gov The red tide alga Phaeocystis globosa exhibited a 96-hour EC50 (the concentration that affects 50% of the population) of 0.42 mg·L-1, with its growth, protein content, and photosynthetic pigment content decreasing as NP concentration increased. csu.edu.au

Physiological Effects: Nonylphenol can cause peroxidation of chloroplast membranes, which disrupts photosynthesis. nih.gov The microalga Isochrysis galbana was found to bioconcentrate NP by a factor of 6940, indicating a high potential for this compound to enter the food chain through primary producers. nih.gov

Microbial communities in soil and sediment play a crucial role in nutrient cycling and decomposition. escholarship.org 4-nonylphenol can disrupt the structure and function of these communities, thereby affecting broader ecosystem processes. nih.gov

In soil microcosm experiments, NP spiking was found to impact both bacterial and fungal community structures, particularly at the highest concentrations tested. nih.gov While bacterial communities showed some resistance at lower concentrations, fungal communities were increasingly impacted over time. nih.gov The dominant bacterial phyla in NP-contaminated soil include Proteobacteria, Acidobacteria, Planctomycetes, Bacteroidetes, and Actinobacteria, with their relative abundances shifting in response to NP concentration. peerj.comnih.gov

This disruption of the microbial community can alter key ecosystem functions. For example, NP exposure has been shown to speed up nitrification rates, which is a critical step in the nitrogen cycle. nih.gov Changes in microbial activity, estimated by ATP content, have also been observed, with an initial decrease followed by an increase at the highest NP concentrations over a longer incubation period. nih.gov

Impact on Aquatic Organisms (Fish, Invertebrates, Algae)

Ecotoxicological Risk Assessment in Aquatic Environments

Nonylphenol (NP), a group of isomeric compounds which includes 4-methyl-2-nonylphenol, is subject to ecotoxicological risk assessment due to its widespread presence and potential for adverse effects in aquatic ecosystems. ccme.caccme.ca Commercial nonylphenol is primarily a mixture of isomers, with the alkyl chain attached at the para-position (4-nonylphenol) being predominant. ccme.caepa.gov Risk assessments often focus on this mixture. The degradation of nonylphenol ethoxylates is the main pathway for the release of nonylphenol into the environment. service.gov.uk These compounds are frequently found in municipal and industrial wastewater discharges, sewage sludge, and runoff from agricultural soils, leading to their presence in both freshwater and coastal systems. ccme.caccme.canih.gov

Acute and Chronic Ecotoxicity Values (LC50, EC50, NOAEL, LOAEL for non-human species)

The toxicity of nonylphenol to aquatic organisms has been evaluated through numerous acute and chronic studies. Acute toxicity is typically expressed as the concentration that is lethal to 50% of a test population over a short period (LC50) or causes a non-lethal effect in 50% of the population (EC50). Chronic toxicity is assessed over a longer duration, often a significant portion of the organism's life cycle, with endpoints such as the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Acute Ecotoxicity

Acute toxicity data for nonylphenol reveals a wide range of sensitivities among different aquatic species. In freshwater environments, Species Mean Acute Values (SMAV) have been reported to range from 55.72 µg/L for the amphipod Hyalella azteca to 774 µg/L for the snail Physella virgata. epa.gov For marine species, acute values (96-hour LC50) range from as low as 17 µg/L for the winter flounder (Pleuronectes americanus) to 142 µg/L for the sheepshead minnow (Cyprinodon variegatus). epa.govresearchgate.net This variability underscores the importance of multi-species testing for a comprehensive environmental risk assessment.

Table 1: Acute Ecotoxicity of Nonylphenol in Aquatic Species

| Species | Environment | Endpoint | Value (µg/L) | Reference |

|---|---|---|---|---|

| Pleuronectes americanus (Winter Flounder) | Marine | 96-h LC50 | 17 | epa.govresearchgate.net |

| Mulinia lateralis (Dwarf Surf Clam) | Marine | 48-h EC50 | 37.9 | researchgate.net |

| Hyalella azteca (Amphipod) | Freshwater | SMAV | 55.72 | epa.gov |

| Americamysis bahia (Mysid Shrimp) | Marine | 96-h LC50 | 60.6 | researchgate.net |

| Menidia beryllina (Inland Silverside) | Marine | 96-h LC50 | 70 | researchgate.net |

| Cyprinodon variegatus (Sheepshead Minnow) | Marine | 96-h LC50 | 142 | researchgate.net |

| Selenastrum capricornutum (Green Algae) | Freshwater | 96-h EC50 | 410 | ccme.ca |

Chronic Ecotoxicity

Chronic exposure studies provide insight into the potential long-term effects of nonylphenol on survival, growth, and reproduction. For freshwater species, a 91-day Lowest Observed Effect Concentration (LOEC) for growth reduction in rainbow trout (Oncorhynchus mykiss) was reported as 10.3 µg/L. ccme.ca In another study, the 21-day No Observed Effect Concentration (NOEC) for the mysid shrimp (Mysidopsis bahia) was 3.9 µg/L. bund.de Studies on freshwater mussels, Lampsilis siliquoidea and Villosa iris, found that while survival was high after 28 days, there were significant reductions in dry weight and biomass at the highest exposure concentrations, making them among the most sensitive species to 4-nonylphenol. nih.gov

Table 2: Chronic Ecotoxicity of Nonylphenol in Aquatic Species

| Species | Environment | Endpoint | Value (µg/L) | Reference |

|---|---|---|---|---|

| Mysidopsis bahia (Mysid Shrimp) | Marine | 21-day NOEC (length) | 3.9 | bund.de |

| Oncorhynchus mykiss (Rainbow Trout) | Freshwater | 91-day LOEC (growth) | 10.3 | ccme.ca |

| Pimephales promelas (Fathead Minnow) | Freshwater | 33-day LOEC (survival) | 14 | ccme.ca |

| Daphnia magna (Water Flea) | Freshwater | 21-day NOEC (offspring) | 24 | bund.de |

| Chironomus riparius (Midge) | Freshwater | 20-day NOEC (survival) | 42 | bund.de |

Risk Characterization for Coastal and Freshwater Ecosystems

Risk characterization involves comparing exposure concentrations in the environment with ecotoxicity values to determine the potential for adverse effects. This is often done by calculating a Risk Quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). A PNEC is derived from toxicity data (like NOEC or LC50 values) by applying an assessment factor to account for uncertainties. researchgate.net

Freshwater Ecosystems

In freshwater systems, nonylphenol concentrations have been measured from 0.01 to 0.92 µg/L in the Great Lakes region. epa.gov The U.S. Environmental Protection Agency (EPA) has established a chronic water quality criterion of 6.6 µg/L for nonylphenol in freshwater, which is expected to be protective of sensitive species like the freshwater mussels Lampsilis siliquoidea and Villosa iris. nih.gov In one study, a PNEC for nonylphenol in freshwater was determined to be 0.48 µg/L using a species sensitivity distribution (SSD) model. nih.gov Comparing this PNEC to measured environmental concentrations suggests that while average levels in some areas may be below the threshold, elevated concentrations near discharge points could pose a risk.

Coastal Ecosystems

In coastal and marine environments, nonylphenol is also a concern. The U.S. EPA's chronic criterion for saltwater is 1.7 µg/L. nih.gov A study assessing the ecological risk in the coastal waters of China, a region with significant nonylphenol usage, derived a PNEC for seawater of 0.28 µg/L. nih.gov The study found that Risk Quotient (RQ) values ranged from 0.01 to 69.7, with approximately 60% of the sampled areas showing a high ecological risk (RQ ≥ 1.00). nih.gov This indicates that nonylphenol is ubiquitous in these coastal waters and poses a significant risk to the local aquatic ecosystems. nih.gov The narrow range of acute toxicity values for seven of the most sensitive marine species (a factor of only 4.2) implies that exceeding a certain threshold concentration could endanger a large portion of the aquatic community. researchgate.net

Analytical Methodologies for Environmental Monitoring

Sample Preparation Techniques for Various Environmental Matrices

Effective sample preparation is a critical step to remove interfering substances and enrich the target analyte, thereby enhancing the sensitivity and reliability of the subsequent analysis. The choice of technique depends on the nature of the environmental matrix (liquid or solid).

Solid Phase Extraction (SPE) is a widely used technique for the extraction of 4-nonylphenol (B119669) and its isomers from liquid samples such as sewage, surface water, and drinking water. dphen1.com The method involves passing the liquid sample through a cartridge packed with a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while other components of the matrix pass through. The analyte is then eluted with a small volume of an organic solvent.

Commonly used sorbents for nonylphenol extraction include polystyrene-divinylbenzene copolymers and C18-bonded silica. dphen1.comnih.gov The general procedure involves conditioning the SPE cartridge, loading the water sample, washing the cartridge to remove interferences, and finally eluting the analyte with a solvent like methanol (B129727) or acetone. dphen1.comanalis.com.my For instance, a method for analyzing phenolic xenoestrogens in water utilized a polystyrene copolymer phase, achieving recoveries of 80–100% for most compounds after eluting with acetone. dphen1.com Another study on river water samples optimized SPE conditions by loading 200 mL of the sample and eluting with a 1:1 (v/v) mixture of methanol and acetone. analis.com.my The efficiency of SPE can be influenced by the sample's pH and the presence of particulate matter. biotage.co.jp

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Sorbent Type | The solid material in the SPE cartridge that retains the analyte. | Polystyrene-divinylbenzene copolymer; C18 | dphen1.comnih.gov |

| Sample Volume | The amount of liquid sample passed through the cartridge. | 200 mL to 1 L | dphen1.comanalis.com.my |

| Elution Solvent | The solvent used to recover the analyte from the sorbent. | Methanol, Acetone, Methanol/Acetone mixture | dphen1.comanalis.com.my |

| Recovery Rate | The percentage of the analyte recovered after the entire process. | Generally >70-80% | dphen1.com |

For solid environmental matrices such as soil, sediment, and sludge, more rigorous extraction techniques are required to isolate 4-methyl-2-nonylphenol.

Soxhlet extraction is a classical technique that uses a specialized apparatus to continuously wash the solid sample with a distilled solvent. epa.govepa.gov It is effective but can be time-consuming (16-24 hours) and requires large volumes of solvent. epa.gov Methanol is a common solvent used for extracting nonylphenols from sediments with this method. nih.gov

Ultrasound-Assisted Extraction (UAE) , also known as sonication, employs ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample surface enhances solvent penetration and mass transfer, accelerating the extraction process. mdpi.com A method for determining nonylphenols in soil involved placing the sample in a small column and sonicating it with a water/methanol mixture in two 15-minute steps. nih.gov This technique is significantly faster and often uses less solvent than traditional Soxhlet extraction. nih.govmdpi.com

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), uses solvents at elevated temperatures (e.g., 100°C) and pressures (e.g., 100 atm). nih.gov These conditions increase the solvent's extraction efficiency by decreasing its viscosity and increasing the solubility of the analyte, allowing for rapid (15-30 minutes) and automated extractions with reduced solvent consumption. nih.govmdpi.com For the extraction of 4-nonylphenol from sediments, PLE with methanol at 100°C and 100 atm has demonstrated accuracy and precision comparable to the standard methanolic Soxhlet method. nih.govnih.gov Recoveries of 4-nonylphenol from spiked sediment samples using PLE were reported to be 106-111%. nih.gov

| Technique | Principle | Typical Solvent | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Soxhlet Extraction | Continuous solvent washing | Methanol, Acetone/Hexane | Exhaustive extraction | Time-consuming, large solvent volume | epa.govnih.gov |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation | Methanol/Water | Fast, reduced solvent use | May require multiple extraction steps | nih.govmdpi.com |

| Pressurized Liquid Extraction (PLE) | Elevated temperature and pressure | Methanol | Very fast, automated, low solvent use, high recovery | Requires specialized equipment | nih.govmdpi.com |

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. youtube.com The fiber can be exposed to the headspace above the sample or directly immersed into a liquid sample. youtube.com After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.

For the analysis of 4-nonylphenol in water, SPME combined with Gas Chromatography-Mass Spectrometry (GC-MS) provides a sensitive method. researchgate.netnih.gov A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often employed. researchgate.net In some methods, a derivatization agent is used to increase the volatility and sensitivity of the analyte. researchgate.netnih.gov One study developed an SPME-GC-MS method for 4-nonylphenol in water with a limit of detection of 0.01 µg L⁻¹ and a limit of quantification of 0.15 µg L⁻¹. researchgate.netnih.gov

Chromatographic and Spectrometric Detection Methods

Following sample preparation, instrumental analysis is performed to separate this compound from other compounds and to quantify it. Gas and liquid chromatography are the primary separation techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the determination of 4-nonylphenol isomers. dphen1.comnih.gov In GC, the sample extract is vaporized and separated into its components as it travels through a capillary column. shimadzu.com The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.

A typical GC-MS method for 4-nonylphenol involves a splitless injection onto a capillary column such as a DB-5ms. dphen1.commdpi.com The oven temperature is programmed to ramp up to achieve optimal separation of the various isomers. dphen1.com To improve sensitivity and selectivity, the mass spectrometer is often operated in selected ion monitoring (SIM) mode, where it only monitors specific ions characteristic of the target analyte. dphen1.comnih.govmdpi.com For even lower detection limits, tandem mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode can be used. shimadzu.com Due to the polar nature of the phenol (B47542) group, a derivatization step, such as methylation, is sometimes performed after extraction and before GC-MS analysis to improve chromatographic performance. dphen1.com

| Parameter | Description | Example Setting | Reference |

|---|---|---|---|

| Injection Mode | Method of sample introduction. | Splitless | dphen1.commdpi.com |

| Column | The stationary phase for separation. | DB-5ms or Rxi-5ms (30 m × 0.25 mm I.D.) | shimadzu.commdpi.com |

| Carrier Gas | Inert gas to move sample through the column. | Helium | dphen1.com |

| Oven Program | Temperature gradient for separation. | Initial 80°C, ramped to 300°C | dphen1.com |

| MS Detection Mode | Method of ion detection. | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | dphen1.comshimadzu.com |

High-Performance Liquid Chromatography (HPLC) is another key technique for analyzing 4-nonylphenol, particularly for samples that are not amenable to GC or when derivatization is not desired. scielo.br HPLC separates compounds based on their interactions with a stationary phase (in a column) and a liquid mobile phase. eag.com

For the analysis of this compound, reverse-phase HPLC is typically used, with a C18 column being the most common stationary phase. scielo.brsielc.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. analis.com.mysielc.com

Several types of detectors can be coupled with HPLC for the analysis of nonylphenols:

Fluorescence (FLU) Detection: This is a highly sensitive and selective method for phenolic compounds. nih.gov The detector measures the fluorescence emitted by the compound after it is excited by UV light at a specific wavelength. For 4-nonylphenol, excitation is often set around 225-230 nm and emission is measured around 305 nm. scielo.brmdpi.com This method has been used to achieve detection limits as low as 2 ng/g in fish and shellfish samples. nih.govmdpi.com

UV Detection: A UV or Photodiode Array (PDA) detector can be used, but it is generally less sensitive and selective than fluorescence or mass spectrometry for this compound. analis.com.myresearchgate.net The optimal wavelength for detection is typically around 225 nm. analis.com.my

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides the highest degree of selectivity and confirmation. eag.comnih.gov Electrospray ionization (ESI) is a common interface used to generate ions from the compounds eluting from the HPLC column. nih.gov LC-MS/MS is particularly useful for complex matrices as it minimizes interferences and can achieve very low detection limits. gov.bc.ca

| Detector | Principle | Typical Wavelengths/Mode | Advantages | Reference |

|---|---|---|---|---|

| Fluorescence (FLU) | Measures light emitted after excitation. | Excitation: ~225 nm; Emission: ~305 nm | High sensitivity and selectivity | scielo.brnih.gov |

| UV/Photodiode Array (PDA) | Measures UV light absorption. | ~225 nm | Simple, widely available | analis.com.my |

| Mass Spectrometry (MS/MS) | Measures mass-to-charge ratio of fragmented ions. | Electrospray Ionization (ESI), MRM mode | Highest selectivity, structural confirmation | nih.govgov.bc.ca |

Isomer-Specific Analysis and Quantification Challenges

The environmental monitoring of 4-nonylphenol (4-NP), a significant subgroup of nonylphenols (NPs), is complicated by the vast number of its isomers. nih.gov Technical nonylphenol, the commercial product used in the production of nonylphenol polyethoxylates, is not a single compound but a complex mixture of C3-C10 phenols. nih.govresearchgate.net The major components of this mixture are 4-nonylphenols, which are characterized by a branched nonyl group attached to the phenol ring at the fourth position. nih.govresearchgate.net The structural diversity of this branched nonyl chain results in a large number of possible isomers. Theoretically, there are 211 constitutional isomers of 4-NP, and when stereoisomerism is considered, this number increases to 550. researchgate.net

This isomeric complexity presents significant challenges for analysis and quantification. Different NP isomers exhibit distinct environmental behaviors and toxic effects, including varying estrogenicities depending on the structure of the branched nonyl group. nih.govnih.govresearchgate.netresearchgate.net Consequently, quantifying NPs as a whole, without separating the isomers, can lead to inaccurate risk assessments. nih.govnih.govresearchgate.net Isomer-specific determination is crucial for understanding the contamination characteristics, human exposure, and toxic potential of these compounds. nih.gov

A primary challenge in isomer-specific analysis is the chromatographic separation of this complex mixture. Standard gas chromatography-mass spectrometry (GC/MS) often fails to resolve all the individual isomers. nih.gov To overcome this, advanced techniques such as comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry (GC x GC/ToFMS) have been employed. nih.govresearchgate.netamazonaws.com This enhanced resolution technique allows for the separation and identification of a significantly higher number of alkylphenol peaks, including numerous 4-NP isomers that are not resolved by conventional methods. nih.govresearchgate.net For instance, under optimal GC x GC/ToFMS conditions, between 153 and 204 alkylphenol peaks can be detected in technical nonylphenol samples, with 59 to 66 of these identified as 4-NP isomers. nih.govresearchgate.net

Quantification also poses a significant challenge due to the lack of commercially available standards for every single isomer. nih.gov Analysts often rely on technical mixtures or a limited number of individual isomer standards for quantification, which can introduce inaccuracies. The determination of the sum of 4-nonylphenol isomers is possible by quantifying specific, well-resolved peaks and relating them to the concentration of the technical mixture. dphen1.com However, the composition of technical nonylphenol can vary significantly between suppliers, further complicating accurate quantification. nih.govresearchgate.net Analysis of different commercial tNP products has shown that 4-NPs comprise approximately 86-94% of the mixture, with 2-NPs and decylphenols making up the remainder. nih.govresearchgate.net

Method Validation Parameters (e.g., LOD, LOQ, Recovery, Linearity)

The validation of analytical methods is essential to ensure the reliability and accuracy of data generated for the environmental monitoring of 4-nonylphenol. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), recovery, and linearity. These parameters are determined for specific analytical methods, which often involve sample extraction, cleanup, and instrumental analysis, typically using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). dphen1.commdpi.comscielo.br

Linearity: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. This is typically evaluated by creating a calibration curve with a series of standards and determining the correlation coefficient (R²). For 4-NP analysis, methods have demonstrated good linearity with R² values often exceeding 0.99. scielo.brresearchgate.netanalis.com.my

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by an analytical method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These values are crucial for assessing the presence of 4-NP at trace levels in environmental samples. LODs and LOQs for 4-NP can vary significantly depending on the sample matrix and the analytical technique employed.

Recovery: Recovery studies are performed to assess the efficiency of the entire analytical method, including sample extraction and preparation steps. This is done by analyzing a blank sample matrix spiked with a known concentration of the analyte. Acceptable recovery percentages indicate that the method can accurately measure the amount of 4-NP in a sample. For 4-NP, recovery rates are often aimed to be above 70%. dphen1.com

The following tables summarize method validation parameters for the analysis of 4-nonylphenol reported in various studies.

Table 1: Linearity of Analytical Methods for 4-Nonylphenol

| Concentration Range | Correlation Coefficient (R²) | Analytical Technique | Reference |

|---|---|---|---|

| 0.001–0.012 mg/L | 0.9995 | HPLC-PDA | analis.com.my |

| Not Specified | > 0.99 | GC-MS | researchgate.net |

Table 2: LOD and LOQ for 4-Nonylphenol Analysis in Water Samples

| Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analytical Technique | Reference |

|---|---|---|---|

| 0.0001 mg/L | 0.0005 mg/L | HPLC-PDA | analis.com.my |

| 0.01 µg L⁻¹ | 0.15 µg L⁻¹ | SPME-GC-MS | researchgate.net |

| 15.7 µg L⁻¹ | 55.6 µg L⁻¹ | HPLC-FLD | scielo.brresearchgate.net |

Note: Values represent the range for several phenolic compounds, including 4-nonylphenol.

Table 3: Recovery Rates for 4-Nonylphenol Analysis

| Spiked Concentration Levels | Recovery (%) | Sample Matrix | Reference |

|---|---|---|---|

| 0.005, 0.010, 0.050 mg/L | 41.0 - 114 | River Water | analis.com.my |

| Not Specified | > 70 | Aquatic Samples | dphen1.com |

Environmental Remediation and Treatment Technologies

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water and wastewater through oxidation reactions with highly reactive species, most notably the hydroxyl radical (•OH). wikipedia.org These processes are effective for degrading persistent and toxic organic pollutants like 4-methyl-2-nonylphenol. chemicalpapers.com AOPs can convert such contaminants into smaller, more stable inorganic compounds like water, carbon dioxide, and salts. wikipedia.org

A novel approach for the degradation of 4-nonylphenol (B119669) involves the use of zerovalent iron (ZVI) to generate hydroxyl free radicals in an oxidative mechanism, rather than the more common reductive pathway. nih.govresearchgate.net In the presence of oxygen at an acidic pH, ZVI can effectively mineralize 4-nonylphenol in aqueous solutions. nih.gov

Studies have demonstrated that the degradation reaction follows pseudo-first-order kinetics, with the observed degradation rate being directly proportional to the amount of ZVI used. nih.govresearchgate.net A complete disappearance of 4-nonylphenol was observed after 20 minutes of contact with ZVI. nih.govresearchgate.net The half-life of the reaction is significantly reduced with increased ZVI concentration, decreasing from approximately 10.5 minutes at a ZVI concentration of 1 g/L to 3.5 minutes at 30 g/L. nih.govresearchgate.net

| ZVI Concentration (g/L) | Half-Life (t½) (minutes) | Reaction Time for Complete Disappearance (minutes) |

|---|---|---|

| 1 | 10.5 ± 0.5 | >20 |

| 10 | Not Specified | 20 |

| 30 | 3.5 ± 0.2 | <20 |

Various other AOPs have been investigated for the removal of nonylphenols, demonstrating high efficacy. These methods primarily rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize the pollutant. chemicalpapers.comnih.gov

Fenton and Photo-Fenton Processes: The Fenton reaction, which uses hydrogen peroxide and an iron catalyst, is a widely studied AOP for treating industrial wastewater containing nonylphenols. chemicalpapers.comscirp.org Under optimal conditions (pH 5, H₂O₂/Fe²⁺ molar ratio of 3, and a 2-hour reaction time), the Fenton process can achieve a Chemical Oxygen Demand (COD) removal efficiency of 85.6% for high-concentration nonylphenol ethoxylates wastewater. scirp.org

Ozonation: Ozone-based AOPs, including ozonation combined with granular activated carbon, Fe-modified zeolite, or Mn-modified zeolite, have proven effective. chemicalpapers.com Ozonation combined with granular activated carbon achieved the highest removal efficiencies, reaching 87.7% for 4-nonylphenols and 100% for other alkylphenol derivatives. chemicalpapers.com The peroxone process (O₃/H₂O₂), another ozone-based method, achieved an average oxidation of 55% for nonylphenols. researchgate.net

Photocatalysis: Photocatalytic oxidation using titanium dioxide (TiO₂) with UV light can achieve around 90% removal of nonylphenol. mdpi.com Another study reported nearly 100% removal for a 5 mg/L nonylphenol solution within 40 minutes using TiO₂ nanotubes. mdpi.com

Sonolysis: The application of ultrasound, known as sonolysis, can also degrade 4-nonylphenol. The rate of degradation is notably accelerated under alkaline conditions. nih.govresearchgate.net

| AOP Method | Reagents/Catalyst | Removal Efficiency/Degradation Rate | Reference |

|---|---|---|---|

| Fenton Process | H₂O₂, Fe²⁺ | 85.6% COD removal | scirp.org |

| Ozonation with Granular Activated Carbon | O₃, GAC | 87.7% for 4-nonylphenols | chemicalpapers.com |

| Photocatalysis | UV/TiO₂ | ~90% to 100% | mdpi.com |

| Peroxone Process | O₃/H₂O₂ | 55% oxidation | researchgate.net |

Biological Treatment Approaches

Biodegradation is a key process for reducing the concentration of this compound in the environment. nih.gov Microorganisms in wastewater treatment plants, soils, and sediments can break down this compound under both aerobic and anaerobic conditions. nih.govnih.gov

Wastewater Treatment Plants (WWTPs) play a crucial role in the removal of nonylphenols, with reported removal rates ranging from 13.6% to over 99%. nih.gov The efficiency of removal is influenced by several factors, including the influent load, plant configuration, hydraulic residence time (HRT), and sludge retention time (SRT). nih.gov Extending the HRT has been found to be effective in reducing estrogenicity by allowing for a more complete degradation of nonylphenol. nih.gov

In soils and sediments, biodegradation is the primary remediation pathway for nonylphenols. nih.govpeerj.com The half-life for aerobic degradation in these environments can range from 1.1 to 99.0 days, influenced by factors like temperature, aeration, and the presence of other nutrients. nih.gov

A wide range of microorganisms are capable of degrading nonylphenol. Several bacterial strains, including Pseudomonas sp., Acidovorax sp., Bacillus safensis, Shewanella putrefaciens, and Alcaligenes faecalis, have shown high degradation rates. researchgate.net Fungal species, such as Aspergillus versicolor and Fusarium solani, can also utilize 4-nonylphenol as a carbon and energy source. researchgate.net The degradation pathway often involves ipso-hydroxylation, where the alkyl chain is removed from the phenol (B47542) ring. nih.gov

Bioaugmentation, the introduction of specific microbial agents, can accelerate the degradation process. A compound microbial agent known as NP-M2 significantly enhanced the removal rate of nonylphenol in contaminated soil, achieving over 71% degradation in 8 days compared to 30% by indigenous microbes alone. peerj.com In sediments, the rate of biodegradation is highly dependent on the available electron acceptors, with degradation occurring more rapidly under sulfate-reducing conditions than under methanogenic or nitrate-reducing conditions. researchgate.netresearchgate.net The presence of plants, such as Phragmites australis, can also enhance degradation by releasing oxygen and organic compounds from their roots, stimulating the activity of rhizosphere bacteria. researchgate.net

| Microorganism Type | Example Species/Strain | Environment | Degradation Efficiency/Rate | Reference |

|---|---|---|---|---|

| Bacteria | Pseudomonas sp. | River water, Soil | High degradation ability | researchgate.net |

| Bacteria | Bacillus safensis CN12 | Sewage sludge | 100% removal (10 mg/L) in <1 day (DT50=0.9 days) | researchgate.net |

| Bacteria | Sphingomonas strains | - | Degrades via ipso-hydroxylation pathway | nih.gov |

| Fungi | Aspergillus versicolor | - | Utilizes as sole carbon source | um.ac.ir |

| Fungi | Fusarium solani 8F | Contaminated soil | Effective at high loads (300 mg/L) | researchgate.net |

| Microbial Consortium | NP-M2 | Contaminated soil | 71% removal (50 mg/kg) in 8 days | peerj.com |

Adsorption and Filtration Techniques

Adsorption and filtration are effective physical methods for removing this compound from water. um.ac.iriwaponline.com Due to the hydrophobic nature of nonylphenols, adsorption onto a solid phase is a particularly efficient removal process. iwaponline.comnih.gov

A variety of adsorbent materials have been studied, with activated carbon being one of the most common and effective. nih.govresearchgate.net Granular activated carbon (GAC) has a very high adsorption capacity for nonylphenol, reported to be as high as 100 mg/g. researchgate.net Powdered activated carbon (PAC) is also highly effective; when used in conjunction with microfiltration (MF), it can achieve a removal rate of 75±5% for nonylphenol ethoxylates. iwaponline.com Coal-based activated carbon has been shown to remove 72±3% of nonylphenol. iwaponline.com

Other novel adsorbents have been developed and tested:

Alginate-Activated Carbon (Alg-C) Beads: These eco-friendly beads have demonstrated up to 99% removal efficiency. mdpi.com The adsorption process follows the Freundlich isotherm, indicating a heterogeneous surface, and is favorable at higher temperatures. mdpi.com

Magnesium Silicate: Synthesized via a sol-gel method, magnesium silicate with a Mg/Si ratio of 1:6 was found to have a maximum adsorption capacity of 30.84 mg/g. nih.gov

Graphene Oxide-Chitosan Aerogel Beads: These three-dimensional beads have also been used for the removal of 4-nonylphenol from water. um.ac.ir

Membrane filtration, particularly nanofiltration, is another effective technology, achieving greater than 90% removal of nonylphenol. mdpi.com

| Adsorbent/Technique | Type | Adsorption Capacity / Removal Efficiency | Key Findings | Reference |

|---|---|---|---|---|

| Granular Activated Carbon (GAC) | Adsorption | 100 mg/g | Very high adsorbability, effective even at low concentrations. | researchgate.net |

| Powdered Activated Carbon (PAC) with Microfiltration | Adsorption/Filtration | 75±5% removal of NPEs | Effective for micropollutants not removed by filtration alone. | iwaponline.com |

| Alginate-Activated Carbon Beads | Adsorption | 99% removal efficiency | Adsorption is favorable and physical in nature. | mdpi.com |

| Magnesium Silicate | Adsorption | 30.84 mg/g | Performance depends on the Mg/Si ratio. | nih.gov |

| Nanofiltration | Filtration | >90% removal | High removal efficiency membrane process. | mdpi.com |

Research Gaps and Future Research Directions

Comprehensive Isomer-Specific Environmental Behavior and Impact

A significant gap exists in the scientific literature regarding the specific environmental fate and transport of 4-methyl-2-nonylphenol. Currently, environmental studies often quantify nonylphenols as a whole or as a technical mixture, which masks the behavior of individual isomers. nih.govnih.gov Research has shown that the degradation rates of 4-NP isomers in soil and sediment are highly specific to their structure. nih.govacs.orgfigshare.com Linear isomers degrade more rapidly, while highly branched isomers, particularly those with a quaternary α-carbon, are more persistent. researchgate.netnih.gov

For instance, a study on five 4-NP isomers demonstrated that degradation half-lives in oxic soil ranged from 1.4 days for the linear isomer to 10.3 days for a highly branched one. nih.gov This differential degradation can lead to an enrichment of more persistent and often more estrogenic isomers in the environment. researchgate.netacs.org However, specific data on the degradation kinetics, soil and sediment partitioning coefficients (Koc), and bioaccumulation potential for this compound are conspicuously absent. Future research must prioritize characterizing these fundamental parameters to accurately model its environmental distribution and persistence.

Table 1: Isomer-Specific Degradation Half-Lives of select 4-Nonylphenol (B119669) Isomers in Oxic Soil

| Isomer | Structure Type | Half-Life (days) |

|---|---|---|

| 4-NP(1) | Linear | 1.4 |

| 4-NP(38) | Branched | 2.1 |

| 4-NP(65) | Branched | 5.8 |

| 4-NP(112) | Branched | 8.4 |

| 4-NP(111) | Branched | 10.3 |

Data sourced from a study on rice paddy soil, illustrating the variability in degradation based on isomeric structure. nih.gov

Long-Term Ecological Effects at Sub-Lethal Concentrations

The endocrine-disrupting potential of nonylphenol is well-established, but knowledge remains limited at the isomer-specific level, especially concerning long-term, sub-lethal exposures. The estrogenic activity of 4-NP isomers varies significantly with their structure; isomers that can more closely mimic the structure of 17β-estradiol exhibit higher potency. researchgate.netdphen1.com Studies have shown that some branched isomers are 2 to 4 times more estrogenically active than the technical mixture. nih.gov

While the general effects of nonylphenols—such as feminization of aquatic organisms, reduced male fertility, and developmental abnormalities—are known, the specific contribution of this compound to these outcomes is unknown. nih.govresearchgate.net Chronic exposure to low, environmentally relevant concentrations of nonylphenol mixtures has been shown to impact the reproductive health of organisms across generations. sicb.org There is a pressing need for long-term studies that expose various ecological receptors (e.g., fish, invertebrates, amphibians) to sub-lethal concentrations of pure this compound. Such research would elucidate its specific impacts on sensitive endpoints like gene expression, reproductive behavior, and population dynamics, moving beyond generalized assessments of the nonylphenol mixture.

Global Monitoring and Comparative Studies

A major impediment to assessing the risk of this compound is the lack of isomer-specific monitoring data on a global scale. Most environmental monitoring programs quantify total 4-NP, which does not reflect the true composition and associated risk of the isomer mixture present. industrialchemicals.gov.auwho.int Isomer profiles of nonylphenol have been shown to vary significantly between different environmental matrices (water, sediment, biota) and geographic locations, reflecting different sources and degradation patterns. nih.govresearchgate.net

Future research requires the development and global implementation of analytical methods capable of separating and quantifying individual isomers, including this compound. nih.gov Establishing a global monitoring network to track the concentrations of specific, high-risk isomers would allow for more accurate environmental risk assessments and provide a basis for comparative studies across different regions and ecosystems. tandfonline.com This would help in identifying hotspots of contamination with more persistent and toxic isomers and in evaluating the effectiveness of regulatory measures.

Understanding Complex Mixture Effects of Nonylphenols and Other EDCs

In the environment, organisms are exposed not to single chemicals but to a complex mixture of pollutants. Nonylphenols coexist with a host of other EDCs, and their combined effects can be additive, synergistic, or antagonistic. arxiv.orgresearchgate.net The interaction of different 4-NP isomers within the technical mixture itself adds another layer of complexity. Antagonistic effects have been observed in mixtures containing 4-nonylphenol and other estrogenic compounds.

Currently, there is a dearth of information on how this compound interacts with other nonylphenol isomers and other classes of EDCs (e.g., phthalates, bisphenols). The assumption of additive effects, which is often used in risk assessment, may not accurately predict the true ecological impact of these mixtures. Future toxicological studies must move beyond single-compound exposures and investigate the effects of environmentally relevant mixtures containing this compound to understand its role in combined toxicity. arxiv.orgacs.org

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting 4-methyl-2-nonylphenol in aqueous environmental samples?

- Methodological Answer : Solid-phase extraction (SPE) coupled with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used. Deuterated internal standards (e.g., 4-nonylphenol-d2) improve quantification accuracy by correcting matrix effects . For complex matrices, magnetic molecularly imprinted polymers (MIPs) enhance selectivity by targeting specific structural motifs of the compound .

Q. How should researchers prepare and store this compound standards to ensure stability?

- Methodological Answer : Standards should be stored at 0–6°C to prevent degradation. Stock solutions in methanol or acetonitrile should be aliquoted to avoid freeze-thaw cycles. Calibration curves must include solvent blanks to account for background interference. Hazardous derivatives (e.g., ethoxylated forms) require inert atmosphere handling to minimize oxidation .

Q. What parameters influence the adsorption of this compound in soil-water systems?

- Methodological Answer : Soil organic carbon content, pH, and clay mineralogy are critical. Batch adsorption isotherm studies (e.g., Freundlich or Langmuir models) under controlled redox conditions can quantify partitioning coefficients. Anaerobic environments typically reduce adsorption due to competitive binding from dissolved organic matter .

Q. How can endocrine-disrupting effects of this compound be assessed in vitro?

- Methodological Answer : High-throughput assays, such as estrogen receptor (ER) binding or transcriptional activation assays, are standardized by the EPA Endocrine Disruptor Screening Program. Dose-response curves should include positive controls (e.g., 17β-estradiol) and negative controls to validate specificity. Cell viability assays (e.g., MTT) must parallel toxicity assessments .

Advanced Research Questions

Q. How can contradictions in reported environmental concentrations of this compound be resolved?

- Methodological Answer : Spatial-temporal variability (e.g., seasonal discharge patterns) and analytical method differences (e.g., SPE vs. liquid-liquid extraction) must be harmonized. Meta-analyses should normalize data to common units (e.g., ng/L) and apply multivariate statistics to identify confounding factors like urbanization or agricultural runoff . Isotope dilution mass spectrometry minimizes inter-laboratory variability .

Q. What experimental designs evaluate anaerobic vs. aerobic biodegradation pathways of this compound?

- Methodological Answer : Microcosm studies with sediment-water systems under controlled redox potentials (-300 mV for anaerobic, +200 mV for aerobic) can track degradation kinetics. Stable isotope probing (SIP) with ¹³C-labeled compounds identifies microbial consortia involved. Methanogenic conditions often slow degradation due to limited electron acceptor availability, contrasting with aerobic β-oxidation pathways .

Q. What advancements improve specificity in detecting this compound in biota?

- Methodological Answer : Tissue homogenates require enzymatic digestion (e.g., lipase/protease) followed by accelerated solvent extraction (ASE) to recover bound metabolites. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) fragments distinguishes structural isomers. Biomarker studies should correlate tissue concentrations with hepatic vitellogenin levels in fish to assess bioaccumulation .

Q. How do computational models enhance ecological risk assessments for this compound?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models predict toxicity endpoints (e.g., LC50) based on log Kow and molecular descriptors. Integration with geographic information systems (GIS) maps exposure hotspots using hydrological data. Bayesian networks reconcile field data with lab-derived degradation rates to prioritize remediation sites .

Notes

- Contradictory data on environmental persistence may arise from varying analytical methodologies or site-specific factors (e.g., microbial activity).

- Advanced studies should prioritize isotopic labeling and longitudinal sampling to resolve degradation pathways and bioaccumulation mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.